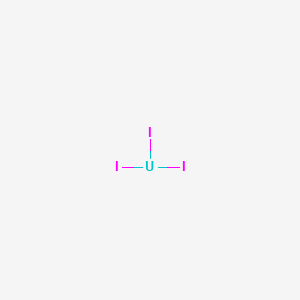

triiodouranium

Description

Triiodouranium (UI₃) is a uranium trihalide compound composed of uranium in the +3 oxidation state and three iodine atoms. It belongs to the family of uranium halides, which are critical in nuclear chemistry and materials science due to uranium’s unique electronic structure and reactivity. UI₃ is a dark crystalline solid, typically synthesized via direct reaction of uranium metal with iodine at elevated temperatures . Its magnetic and spectroscopic properties are of interest in studying f-electron interactions and actinide chemistry. However, detailed experimental data on UI₃ remain scarce compared to other uranium halides like UCl₃ or UF₃, partly due to challenges in handling radioactive and hygroscopic materials .

Properties

CAS No. |

13775-18-3 |

|---|---|

Molecular Formula |

UI3 I3U |

Molecular Weight |

618.7423 g/mol |

IUPAC Name |

triiodouranium |

InChI |

InChI=1S/3HI.U/h3*1H;/q;;;+3/p-3 |

InChI Key |

CDQDFXDBVYMPJX-UHFFFAOYSA-K |

SMILES |

I[U](I)I |

Canonical SMILES |

I[U](I)I |

Other CAS No. |

13775-18-3 |

Origin of Product |

United States |

Preparation Methods

Uranium iodide can be synthesized through the direct reaction of uranium and iodine. The reaction is as follows: [ 2U + 3I_2 \rightarrow 2UI_3 ] When this reaction is conducted in tetrahydrofuran (THF), the product is the blue complex UI3(THF)4 This method is commonly used in laboratory settings

Chemical Reactions Analysis

Uranium iodide undergoes various types of chemical reactions, including:

Oxidation: Uranium iodide can be oxidized to form uranium tetraiodide (UI4) and other higher oxidation state compounds.

Reduction: It can be reduced to uranium metal through thermal decomposition.

Substitution: Uranium iodide can act as a Lewis acid catalyst in Diels-Alder reactions, facilitating the formation of complex organic molecules.

Common reagents and conditions for these reactions include iodine for oxidation, heat for reduction, and various organic compounds for substitution reactions. Major products formed include uranium tetraiodide, uranium metal, and complex organic molecules.

Scientific Research Applications

Uranium iodide has several scientific research applications:

Mechanism of Action

The mechanism by which uranium iodide exerts its effects is primarily through its ability to act as a Lewis acid. This allows it to accept electron pairs from other molecules, facilitating various chemical reactions. Its magnetic properties are due to the substantial magnetic moments on the uranium atoms, which order in a complex anti-ferromagnetic fashion .

Comparison with Similar Compounds

Methodological Considerations

- Characterization Techniques : X-ray diffraction (XRD) and magnetic susceptibility measurements are critical for uranium trihalides. For UI₃, neutron diffraction is recommended to resolve f-electron interactions .

- Data Reporting : As per chemical journal guidelines, authors must include full crystallographic data, purity analyses, and safety protocols for radioactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.